Cas no 1572134-89-4 (2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
- 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
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- Inchi: 1S/C12H18N4O/c1-10(13)12(17)16-8-6-15(7-9-16)11-2-4-14-5-3-11/h2-5,10H,6-9,13H2,1H3
- InChI Key: PCZGEMXPGOXRQQ-UHFFFAOYSA-N
- SMILES: O=C(C(C)N)N1CCN(C2C=CN=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 257
- XLogP3: -0.3
- Topological Polar Surface Area: 62.5
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A190836-100mg |
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
1572134-89-4 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A190836-500mg |
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
1572134-89-4 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A190836-1g |
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
1572134-89-4 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-7326-0.25g |
2-amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
1572134-89-4 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7326-0.5g |
2-amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
1572134-89-4 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7326-1g |
2-amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
1572134-89-4 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7326-2.5g |
2-amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
1572134-89-4 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7326-5g |
2-amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
1572134-89-4 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7326-10g |
2-amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
1572134-89-4 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
Research Brief on 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one (CAS: 1572134-89-4)
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one (CAS: 1572134-89-4) is a compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
The compound's structure, featuring a piperazine ring linked to a pyridine moiety and an amino-propanone group, confers unique physicochemical properties that make it an attractive candidate for drug discovery. Recent synthetic methodologies have optimized the production of 1572134-89-4, enabling higher yields and purity, which are critical for preclinical and clinical studies. Advances in catalytic processes and green chemistry approaches have further enhanced the scalability of its synthesis.
Pharmacological evaluations of 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one have revealed its interaction with multiple biological targets, including serotonin and dopamine receptors. These interactions suggest potential applications in treating neuropsychiatric conditions such as depression, anxiety, and schizophrenia. Additionally, preliminary in vitro and in vivo studies have demonstrated its efficacy in modulating pathways involved in cancer cell proliferation, positioning it as a promising lead compound for oncology research.
Recent preclinical studies have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate favorable bioavailability and blood-brain barrier penetration, which are essential for CNS-targeted therapies. However, challenges such as metabolic stability and potential off-target effects require further investigation to optimize its therapeutic index.
In the context of drug development, 1572134-89-4 has been incorporated into structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity. Computational modeling and high-throughput screening have identified several analogs with improved binding affinities for specific receptors, paving the way for next-generation therapeutics. Collaborative efforts between academia and industry are accelerating the translation of these findings into clinical candidates.
Despite its promise, the compound's safety profile remains a critical area of research. Toxicity studies in animal models have provided initial insights into its tolerability, but comprehensive toxicological assessments are needed to ensure its suitability for human trials. Regulatory considerations, including compliance with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) standards, are also being addressed to facilitate its progression through the drug development pipeline.
In conclusion, 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one represents a compelling case study in the intersection of chemical biology and medicinal chemistry. Its multifaceted pharmacological properties and potential therapeutic applications underscore the importance of continued research. Future studies should focus on refining its synthetic routes, elucidating its mechanisms of action, and advancing its development toward clinical trials. This compound holds significant promise for addressing unmet medical needs in CNS disorders and oncology, making it a valuable asset in the pharmaceutical research landscape.
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